2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
Description
2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a structurally complex molecule featuring a thiazole core substituted at position 2 with a 4-methylphenylsulfonamido group and at position 4 with an acetamide moiety linked to a 2-(methylthio)phenyl group. This compound integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-13-7-9-15(10-8-13)28(24,25)22-19-20-14(12-27-19)11-18(23)21-16-5-3-4-6-17(16)26-2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCWVIAYASBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonamido-thiazole intermediate with 2-(methylthio)phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in:
- Antimicrobial Activity: Compounds with similar structures have shown significant efficacy against various bacterial strains, including MRSA and E. coli. The mechanism often involves inhibition of bacterial enzymes crucial for growth and survival .
- Anticancer Properties: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, showing a reduction in cell viability at concentrations above 10 µM .
The dual functionality of the sulfonamide and thiazole moieties suggests significant potential for various biological activities:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Industrial Applications
In addition to its medicinal applications, this compound may also be utilized in:
- Material Science: Development of new materials with specific properties, such as polymers or coatings.
- Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogues include thiazole-based acetamides with variations in substitution patterns (Table 1):
Key Observations :
- The thiazol-4-yl substitution in the target compound contrasts with thiazol-2-yl derivatives in and , which may alter electronic distribution and binding interactions .
Comparison of Yields :
- reports high yields (68–91%) for quinazolinone-thioacetamide hybrids, suggesting efficient coupling strategies applicable to the target compound .
- notes moderate antimicrobial activity for thiazol-4-yl acetamides synthesized via similar methods, though yields are unspecified .
Spectroscopic and Physicochemical Properties
Critical spectroscopic data for structural confirmation (Table 2):
Key Differences :
- The absence of NH stretching (~3300 cm⁻¹) in the target compound’s IR spectrum (inferred from ’s tautomeric analysis) suggests stabilization of the thione form over thiol .
- Higher melting points in quinazolinone derivatives (e.g., 315.5°C in ) versus thiazole analogues may reflect increased crystallinity due to rigid fused-ring systems .
Hypothetical Activity of Target Compound :
Biological Activity
The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a sulfonamide derivative notable for its complex structure, which includes both thiazole and sulfonamide functionalities. This dual functionality suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula: C18H18N2O2S3
- Molecular Weight: 386.54 g/mol
- Key Functional Groups:
- Sulfonamide (-SO₂NH)
- Thiazole ring
- Methylthio group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring: Reacting α-haloketones with thiourea under basic conditions.
- Introduction of the Sulfonamide Group: Reaction of the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Antimicrobial Activity
Research indicates that compounds with sulfonamide and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including MRSA and E. coli. The mechanism often involves inhibition of bacterial enzymes crucial for growth and survival.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-4-sulfamoylphenylacetamide | Structure | Antimicrobial |
| 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | Structure | Anticancer |
| N-(4-methylphenylsulfonamido)-benzothiazole | Structure | Antimicrobial |
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays, including:
- MTT Assay: Assessing cell viability in tumor cell lines such as A549 (lung cancer) and C6 (glioma).
- Caspase Activation Assays: Indicating the ability to induce apoptosis in cancer cells.
In studies, certain thiazole derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .
The mechanism of action involves:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
- Receptor Modulation: The thiazole ring may engage in π-π stacking interactions with target proteins, modulating their function.
These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Case Studies
- Anticancer Study : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against A549 and C6 tumor cell lines. Compounds demonstrated significant cytotoxicity and potential to induce apoptosis via caspase activation .
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against MRSA and E. coli. The results indicated substantial growth inhibition, supporting the therapeutic potential of compounds containing similar structural motifs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide, and how can yield/purity be improved?
- Methodological Answer : Multi-step synthesis typically involves (1) thiazole ring formation via Hantzsch thiazole synthesis, (2) sulfonamide coupling using 4-methylbenzenesulfonyl chloride, and (3) acetamide functionalization. Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (reflux at 80–100°C for amide coupling), and catalysts like DMAP for nucleophilic substitutions . Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : and NMR to verify aromatic protons (δ 7.2–8.1 ppm for thiazole and phenyl groups) and acetamide carbonyl (δ ~170 ppm) .
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀N₃O₂S₃: 438.06) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Thiazole-sulfonamide motifs are known to target tubulin or topoisomerases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variations : Introduce substituents on the 4-methylphenyl (e.g., halogens for enhanced lipophilicity) or modify the methylthio group (e.g., oxidation to sulfone for metabolic stability).
- Assays : Compare IC₅₀/MIC across derivatives. For example, replacing 4-methyl with 4-Cl improved activity in analogous thiazoles .
- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or β-tubulin .
Q. What strategies are effective in identifying the compound’s molecular targets?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on beads for proteomic analysis of bound proteins from cell lysates.
- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- CRISPR-Cas9 : Gene knockout studies to assess resistance mechanisms in target cells .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization : Use consistent cell lines (e.g., NCI-60 panel) and assay protocols (e.g., ATP-based viability vs. MTT).
- Metabolic Stability : Test under controlled conditions (e.g., hypoxia vs. normoxia) to account for microenvironmental effects .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., apoptosis markers like Annexin V alongside viability assays) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME to estimate solubility (LogP ~3.2), permeability (BBB score), and CYP450 metabolism.
- MD Simulations : GROMACS for assessing binding stability to targets over 100 ns trajectories .
Q. How can metabolic stability and solubility be optimized for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties at the acetamide group for enhanced absorption, with enzymatic cleavage in vivo.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
- Metabolite Identification : LC-MS/MS to track hepatic microsomal metabolites and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
